

# comparing 9-CCN and 8-CCN signaling pathways

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An Objective Comparison of CCN1 and CCN3 Signaling Pathways for Researchers

A Note on Nomenclature: The terms "9-CCN" and "8-CCN" do not correspond to the standard nomenclature for the Cellular Communication Network (CCN) family of proteins, which are designated CCN1 through CCN6. This guide will provide a detailed comparison of two well-characterized members, CCN1 (also known as Cyr61) and CCN3 (also known as NOV). These proteins were selected for their often opposing or context-dependent roles in regulating cell fate, making them an excellent case study for understanding the functional diversity within the CCN family, particularly in contexts relevant to cell cycle control and neurotrophin-like activities.

## Overview of CCN1 and CCN3 Signaling

CCN1 and CCN3 are secreted, extracellular matrix (ECM)-associated proteins that modulate a variety of cellular functions, including proliferation, differentiation, adhesion, and migration.[1] They act as signaling integrators, binding to cell surface receptors and other extracellular molecules to trigger intracellular signaling cascades. While they share a conserved modular structure, the specific interactions and downstream pathways they activate can differ significantly, leading to distinct and sometimes opposing biological outcomes.

## **CCN1 Signaling Pathways**

CCN1 is frequently associated with pro-proliferative, pro-angiogenic, and pro-inflammatory responses. However, its function is highly context-dependent and dictated by the specific integrin receptors it engages on the cell surface.[2]



- Integrin-Mediated Signaling: CCN1 interacts with a variety of integrin receptors, which are its primary signaling mediators.
  - ανβ3 and ανβ5 Integrins: Interaction with these integrins often promotes cell proliferation, survival, and angiogenesis.[2][3] Downstream pathways activated include:
    - MAPK/ERK and PI3K/Akt: These pathways are crucial for cell growth and survival.[4]
    - NF-κB Signaling: CCN1 can induce NF-κB-dependent expression of Jagged-1 (Jag1), a ligand for the Notch receptor, thereby influencing cell differentiation.[5]
    - YAP/TAZ Activation: CCN1 can promote Src-mediated activation of YAP (Yes-associated protein), a key regulator of organ size and cell proliferation. This can create a positive feedback loop, as YAP can also drive CCN1 expression.[5][6]
  - α6β1 Integrin: In contrast to its pro-proliferative roles, CCN1 binding to α6β1, in conjunction with heparan sulfate proteoglycans (HSPGs), can induce apoptosis and cellular senescence.[2][7] This is mediated by the activation of Rac1 and NADPH oxidase 1 (NOX1), leading to a sustained increase in reactive oxygen species (ROS).[7]
- Crosstalk with Growth Factor Signaling: CCN1 can form a complex with integrin ανβ3 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), enhancing VEGFR2 activation and downstream signaling to promote angiogenesis.[4][8]

### **CCN3 Signaling Pathways**

CCN3 is often characterized as a negative regulator of proliferation and a promoter of differentiation, although its functions can also be cell-type specific.[1][2] It is known to act in a "yin-yang" fashion with CCN1 and CCN2.[2]

- Notch Signaling: A primary and well-documented pathway for CCN3 is its interaction with the Notch1 receptor.[1][9]
  - Direct Interaction: CCN3 can directly bind to Notch1, leading to the cleavage and release
     of the Notch Intracellular Domain (NICD).[10][11]



- Downstream Effects: NICD translocates to the nucleus and activates the transcription of target genes like Hes1 and Hey1. This can lead to cell cycle arrest, often through the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21.[12] In some contexts, however, CCN3-mediated Notch activation can inhibit differentiation, such as in osteoblasts.[13]
- BMP Signaling Inhibition: CCN3 can physically associate with Bone Morphogenetic Protein 2 (BMP-2), preventing it from binding to its receptor. This leads to the attenuation of phosphorylated Smad1/5/8 and the inhibition of BMP-2-induced differentiation, for example, in osteoblasts.[13]
- Regulation of Proliferation and Neuronal Differentiation: In hippocampal neural stem cells, CCN3 promotes proliferation while inhibiting neuronal differentiation by activating the Notch/PTEN/AKT pathway.[14] CCN3-induced Notch activation suppresses the expression of the tumor suppressor PTEN, leading to increased activation of the pro-survival kinase Akt.
   [14]

## Data Presentation: Comparison of CCN1 and CCN3 Signaling

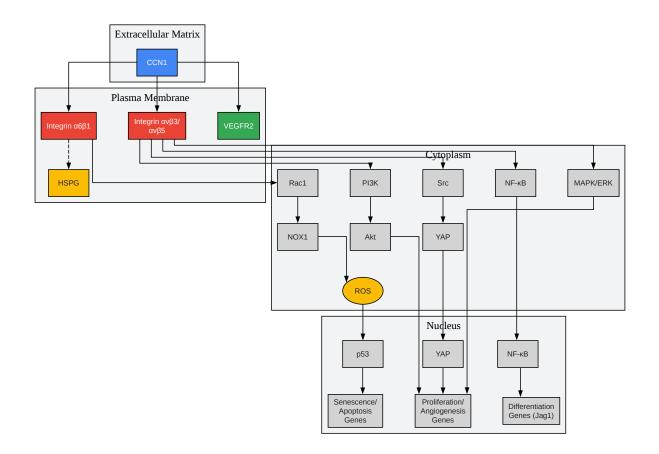
The following table summarizes key comparative data on the signaling pathways of CCN1 and CCN3. Direct, high-affinity binding constants (Kd) are not widely reported in the literature; therefore, semi-quantitative and functional data are presented.



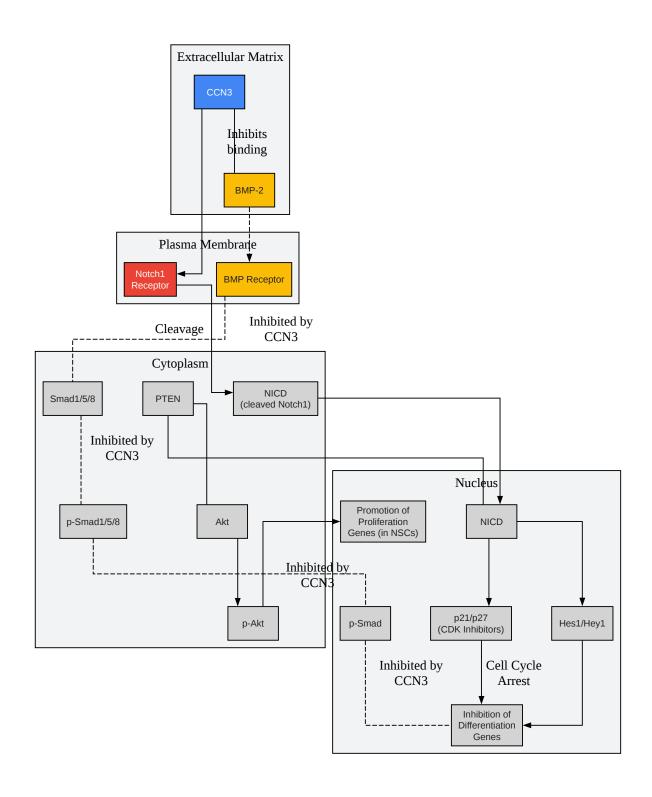
Feature	CCN1 (Cyr61)	CCN3 (NOV)
Primary Receptors	Integrins ( $\alpha\nu\beta3$ , $\alpha\nu\beta5$ , $\alpha6\beta1$ , etc.), HSPGs.[2]	Notch1, Integrins (ανβ3, α5β1, etc.), Fibulin-1C.[1][9][15]
Key Signaling Pathways	- MAPK/ERK[4]- PI3K/Akt[4]- NF-κB- YAP/TAZ[5][6]- Rac1- ROS[7]	- Notch[9][10][13]- BMP (inhibitory)[13]- PTEN/Akt[14]
Effect on Cell Cycle	Context-dependent: Can promote proliferation (via ανβ3) or induce G0/G1 arrest and senescence (via α6β1).[2]	Primarily anti-proliferative; induces G0/G1 cell cycle arrest.[2][16] Can decrease CDK2 activity.[6]
Key Downstream Effectors	p-ERK, p-Akt, YAP, NF-кВ, с- Myc, Jag1, Dkk1.[4][17]	Cleaved Notch1 (NICD), Hes1, Hey1, p21, p27, p-Akt.[10][13] [18]
Interaction with other Pathways	Crosstalk with VEGFR2, Wnt, and Notch signaling.[4][5][8]	Crosstalk with BMP, Wnt, and FGF signaling.[13][19][20]
Role in Neuronal Cells	Involved in neuronal differentiation and dendritic tree development.[21]	Regulates proliferation and inhibits neuronal differentiation in hippocampal neural stem cells.[14]
Semi-Quantitative Effects	- Increases EC proliferation by ~3-fold in mouse retinas.[6]-Upregulates APRIL/BAFF protein expression by 3.5- to 4.8-fold in cancer cells.[5]	- Reduces ERK and Akt phosphorylation by ~30-37% in CML cells.[22]- Reduces colony formation of CML cells by ~30%.[22]

## Mandatory Visualization Signaling Pathway Diagrams (Graphviz)









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